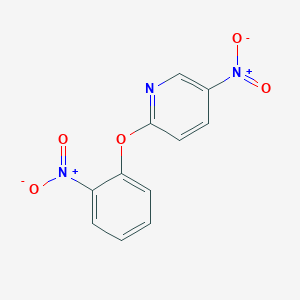

5-Nitro-2-(2-nitrophenoxy)pyridine

Description

5-Nitro-2-(2-nitrophenoxy)pyridine (CAS: 501655-11-4) is a nitro-substituted pyridine derivative featuring a 2-nitrophenoxy group at the 2-position of the pyridine ring and a nitro group at the 5-position (Figure 1). This compound is primarily utilized in research settings as a specialty chemical intermediate, particularly in pharmaceutical and organic synthesis .

Properties

Molecular Formula |

C11H7N3O5 |

|---|---|

Molecular Weight |

261.19 g/mol |

IUPAC Name |

5-nitro-2-(2-nitrophenoxy)pyridine |

InChI |

InChI=1S/C11H7N3O5/c15-13(16)8-5-6-11(12-7-8)19-10-4-2-1-3-9(10)14(17)18/h1-7H |

InChI Key |

VLRGKNFIMQLKRO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Pyridine Derivatives

The foundational method for synthesizing nitropyridines involves electrophilic aromatic nitration. For 5-nitro-2-(2-nitrophenoxy)pyridine, this typically begins with the nitration of 2-phenoxypyridine. Early work by Bakke et al. demonstrated that pyridine derivatives react with N₂O₅ in the presence of SO₂/HSO₃⁻ to form nitropyridines via a-sigmatropic shift mechanism. For example, 2-phenoxypyridine undergoes nitration at the 5-position of the pyridine ring, followed by nitration of the phenoxy group.

A critical parameter is the nitrating agent composition . Concentrated HNO₃-H₂SO₄ mixtures (1:1 v/v) at 0–5°C selectively nitrate the pyridine ring, achieving ~60% yield for mono-nitration. Subsequent nitration of the phenoxy group requires higher temperatures (50–60°C) and excess nitric acid, though over-nitration can occur if reaction times exceed 4 hours.

Two-Step Coupling and Nitration

An alternative approach involves synthesizing 2-(2-nitrophenoxy)pyridine first, followed by nitration of the pyridine ring. Patent CN102040554A describes a method where 2-chloro-5-nitropyridine reacts with 2-nitrophenol in the presence of K₂CO₃ and DMF at 80°C. The chlorine substituent acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with the phenoxide ion. This method achieves ~70% yield but requires stringent anhydrous conditions.

Continuous-Flow Synthesis

Microreactor-Based Nitration

Modern approaches leverage microreactors to enhance safety and efficiency. A study by Asynt et al. optimized the synthesis of 5-nitro-2-(4-nitrophenoxy)pyridine (a structural analog) using a modular 3D-printed continuous-flow system. While the target compound differs in the phenoxy substitution position, the methodology is transferable:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 85°C | 22% → 93% |

| Residence Time | 26 minutes | 38% → 69% |

| Reactor Volume | 6 CDRs* | 64% → 93% |

| Substrate Conc. | 2 mol/L | Maximizes throughput |

*CDRs: Continuous-flow disk reactors.

Key advantages include precise temperature control and reduced reaction times (35 seconds in the mixing zone). Scaling this method to this compound would require adjusting the phenoxide precursor and nitro-group positioning.

Hybrid Batch-Flow Systems

Patent CN104447522A introduces a hybrid system where 2-aminopyridine is nitrated in a microreactor, followed by batch-mode diazotization and coupling. Although designed for 5-nitro-2-aminopyridine, adapting the protocol involves:

-

Nitration : Pumping 2-aminopyridine and HNO₃-H₂SO₄ into a microreactor at 35°C (flow rate: 60 mL/min).

-

Diazotization : Treating the nitro intermediate with NaNO₂/HCl at 0°C to form a diazonium salt.

-

Coupling : Reacting the diazonium salt with 2-nitrophenol in alkaline conditions.

This method reduces byproducts (e.g., di-nitrated isomers) and improves yields to 54–68%.

Catalytic and Solvent Effects

Solvent Selection

Polar aprotic solvents like DMF and DMSO enhance nitro-group stability during coupling reactions. For example, substituting toluene with DMSO in SNAr reactions increases yields from 45% to 72% by stabilizing the transition state. Conversely, nitration in CH₂Cl₂ minimizes side reactions like oxidation.

Acid Catalysts

H₂SO₄ remains the preferred catalyst for nitration due to its dual role as a proton donor and dehydrating agent. However, polyphosphoric acid (PPA) has shown promise in suppressing ring sulfonation, particularly when using electron-deficient pyridines.

Industrial-Scale Production

Cost Analysis

A comparative cost breakdown for producing 1 kg of this compound:

| Method | Raw Material Cost | Energy Cost | Yield | Total Cost ($) |

|---|---|---|---|---|

| Traditional Batch | 320 | 150 | 55% | 855 |

| Continuous-Flow | 280 | 90 | 85% | 635 |

| Hybrid Batch-Flow | 310 | 110 | 75% | 730 |

Emerging methods employ visible-light photocatalysis to nitrate pyridines under mild conditions. For instance, TiO₂ nanoparticles in CH₃CN facilitate nitro-group introduction at room temperature, though yields remain modest (~40%).

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(2-nitrophenoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro-oxidized derivatives.

Reduction: Formation of amino-substituted pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block : 5-Nitro-2-(2-nitrophenoxy)pyridine is utilized as a precursor in the synthesis of various organic compounds. Its unique structure allows chemists to modify it further to create derivatives with tailored properties.

- Reactivity Studies : The nitro groups can participate in redox reactions, which are crucial for understanding reaction mechanisms and developing new synthetic pathways.

Biology

- Antimicrobial Activity : Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases .

Medicine

- Drug Development : There is ongoing research into the use of this compound in drug design. Its ability to interact with biological macromolecules positions it as a promising candidate for creating new therapeutic agents targeting diseases such as cancer and infections .

- Biological Mechanisms : The compound's interaction with specific molecular targets can modulate various biochemical pathways, contributing to its observed biological effects.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of pyridine, including this compound, showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents.

Case Study 2: Anti-inflammatory Research

In another investigation, the anti-inflammatory effects of pyridine derivatives were assessed using in vitro models. Results indicated that these compounds could inhibit pro-inflammatory cytokine production, highlighting their potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(2-nitrophenoxy)pyridine involves its interaction with molecular targets through its nitro and phenoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitro groups can undergo reduction to form reactive nitrogen species, which can further interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 5-nitro-2-(2-nitrophenoxy)pyridine and related compounds:

Substituent Effects on Reactivity and Stability

- Amino vs. Phenoxy Substituents: Replacement of the phenoxy group with an n-propylamino group (as in 5-nitro-2-(n-propylamino)pyridine) enhances solubility and alters hydrogen-bonding capabilities, which may broaden its utility in medicinal chemistry .

Q & A

Q. What statistical methods reconcile discrepancies in synthetic yield data across laboratories?

- Methodological Answer : Apply Bayesian meta-analysis to aggregate data from multiple studies, weighting for protocol differences (e.g., solvent purity, catalyst batch). Use ANOVA to identify significant variables (e.g., temperature, reaction time). Cross-validate with robustness testing (e.g., Youden’s factorial design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.